Cas no 2287333-02-0 (5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1))

5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
-
- Inchi: 1S/C12H17N.ClH/c13-9-10-4-3-7-11-5-1-2-6-12(11)8-10;/h1-2,5-6,10H,3-4,7-9,13H2;1H
- InChI Key: VKFCCKIGDZIFAS-UHFFFAOYSA-N
- SMILES: C(C1CCCC2=CC=CC=C2C1)N.Cl
5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR028MWM-100mg |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanaminehydrochloride |
2287333-02-0 | 95% | 100mg |
$666.00 | 2025-02-16 | |
1PlusChem | 1P028MOA-2.5g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanaminehydrochloride |
2287333-02-0 | 95% | 2.5g |
$3314.00 | 2024-05-24 | |
1PlusChem | 1P028MOA-10g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanaminehydrochloride |
2287333-02-0 | 95% | 10g |
$7199.00 | 2024-05-24 | |
1PlusChem | 1P028MOA-250mg |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanaminehydrochloride |
2287333-02-0 | 95% | 250mg |
$885.00 | 2024-05-24 | |
1PlusChem | 1P028MOA-500mg |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanaminehydrochloride |
2287333-02-0 | 95% | 500mg |
$1355.00 | 2024-05-24 | |
Enamine | EN300-6745998-0.05g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride |
2287333-02-0 | 95.0% | 0.05g |
$312.0 | 2025-03-13 | |
Enamine | EN300-6745998-0.1g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride |
2287333-02-0 | 95.0% | 0.1g |
$466.0 | 2025-03-13 | |
Enamine | EN300-6745998-10.0g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride |
2287333-02-0 | 95.0% | 10.0g |
$5774.0 | 2025-03-13 | |
Enamine | EN300-6745998-0.25g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride |
2287333-02-0 | 95.0% | 0.25g |
$666.0 | 2025-03-13 | |
Enamine | EN300-6745998-1.0g |
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride |
2287333-02-0 | 95.0% | 1.0g |
$1343.0 | 2025-03-13 |
5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) Related Literature
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
Introduction to 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) (CAS No. 2287333-02-0)
5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1), with the CAS number 2287333-02-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of benzocycloheptene and is characterized by its unique structural features and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug discovery and development.
The chemical structure of 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) consists of a benzocycloheptene ring system fused with a methanamine group. The presence of the hydrochloride salt form ensures that the compound is more readily soluble in aqueous environments, which is crucial for its use in biological assays and pharmaceutical formulations. The tetrahydro configuration indicates that the compound has four hydrogen atoms attached to the ring system, contributing to its overall stability and reactivity.
Recent studies have highlighted the potential therapeutic applications of 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1). For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro experiments have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings suggest that the compound may have potential as a novel therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) has also been investigated for its neuroprotective properties. A study published in the European Journal of Pharmacology reported that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism of action appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings indicate that the compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) have also been studied extensively. Research conducted by a team at the University of California has shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The half-life of the compound is relatively long, which suggests that it may be suitable for once-daily dosing regimens in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels and does not exhibit significant adverse effects. These findings are promising and warrant further investigation in larger-scale clinical trials.
In conclusion, 5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1) (CAS No. 2287333-02-0) is a promising compound with a range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. Ongoing research and clinical trials will provide valuable insights into its safety and efficacy profiles, paving the way for its potential use in treating various diseases.
2287333-02-0 (5H-Benzocycloheptene-6-methanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)) Related Products
- 2137738-69-1(3-amino-N-methyl-N-(pentan-3-yl)benzene-1-sulfonoimidamide)
- 1103191-48-5(1-(2-Cyanophenyl)piperidine-2-carboxylic acid)
- 1806333-28-7(Methyl 2-bromo-5-(2-cyanoethyl)benzoate)
- 1343071-57-7(1-methyl-N-(thian-3-yl)pyrrolidin-3-amine)
- 203866-87-9(Sulforhodamine 101 cadaverine TFA salt)
- 2092926-26-4(2-(2-Azidoacetyl)amino-2-deoxy-, 3,4,6-β-D-mannopyranose Triacetate)
- 1198277-84-7(4-bromo-1-methyl-1H-pyrrolo2,3-bpyridine-3-carbaldehyde)
- 379254-60-1(N-4-(hydrazinecarbonyl)phenyl-3-nitrobenzene-1-sulfonamide)
- 921543-10-4(N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide)
- 1342703-91-6(N-(furan-2-yl)methyl-4,4-dimethylcyclohexan-1-amine)




